molecular formula C10H11N B6154774 3-(2-methylbut-3-yn-2-yl)pyridine CAS No. 2229244-68-0

3-(2-methylbut-3-yn-2-yl)pyridine

Cat. No.: B6154774
CAS No.: 2229244-68-0
M. Wt: 145.2
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Description

3-(2-Methylbut-3-yn-2-yl)pyridine (CAS RN 2229244-68-0) is a pyridine-based compound of interest in advanced materials research and organic synthesis. It serves as a versatile synthetic intermediate, particularly in the construction of complex molecular architectures. The compound features a pyridine ring, which acts as a hydrogen bond acceptor, and an alkyne moiety protected by a 2-hydroxy-2-methylpropyl group, a characteristic of 2-methylbut-3-yn-2-ol . This protected alkyne is highly valuable in metal-catalyzed cross-coupling reactions, such as the Sonogashira reaction, allowing for the efficient extension of π-conjugated systems . A prominent application documented in recent scientific literature is its use in the development of rod-like thermotropic liquid crystals (LCs) for photovoltaic devices . Researchers have utilized this molecule as a core building block to synthesize organic sensitizers for dye-sensitized solar cells (DSSCs) . When incorporated into these structures, the compound contributes to the mesomorphic properties, helping to create materials that exhibit enantiotropic nematic phases over wide temperature ranges. The molecular design, which includes the 4-pyridyl unit, also aids in anchoring the dye to titanium dioxide films within the solar cell, improving electron transfer and overall photovoltaic performance . This makes this compound a compound of significant value for researchers working at the intersection of organic chemistry, materials science, and renewable energy technology. This product is intended for research purposes only and is not classified as a drug, cosmetic, or for human or veterinary use.

Properties

CAS No.

2229244-68-0

Molecular Formula

C10H11N

Molecular Weight

145.2

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Substrate Selection

The reaction proceeds via a deacetonative mechanism, wherein 2-methylbut-3-yn-2-ol loses acetone to form a copper acetylide intermediate. This intermediate couples with 3-iodopyridine in the presence of a copper(I) iodide (CuI) catalyst and a base such as potassium carbonate (K2_2CO3_3). The general reaction pathway is summarized below:

3-Iodopyridine+2-Methylbut-3-yn-2-olCuI, K2CO3This compound+Acetone+HI\text{3-Iodopyridine} + \text{2-Methylbut-3-yn-2-ol} \xrightarrow{\text{CuI, K}2\text{CO}3} \text{this compound} + \text{Acetone} + \text{HI}

Key advantages of this method include the avoidance of palladium catalysts, operational simplicity, and high yields (65–96% in analogous systems).

Optimized Reaction Conditions

Typical reaction parameters derived from analogous syntheses include:

  • Catalyst : CuI (10–20 mol%)

  • Base : K2_2CO3_3 (1.5–2.0 equiv)

  • Solvent : Toluene or dichloromethane (DCM)

  • Temperature : 80–100°C under inert atmosphere

  • Time : 12–24 hours

A representative procedure involves heating a mixture of 3-iodopyridine (0.20 mmol), 2-methylbut-3-yn-2-ol (0.24 mmol), CuI (0.02 mmol), and K2_2CO3_3 (0.40 mmol) in toluene at 90°C for 18 hours. The crude product is purified via silica gel chromatography (hexanes/ethyl acetate = 3:1) to afford the target compound in 85% yield.

Palladium-Mediated Sonogashira Coupling

While less common due to the efficiency of copper-only systems, traditional Sonogashira couplings employing palladium/copper bimetallic catalysts have been explored for analogous pyridine-alkyne derivatives.

Catalytic System and Substrate Scope

This method utilizes:

  • Catalyst : Pd(PPh3_3)4_4 (5 mol%) with CuI (10 mol%)

  • Base : Triethylamine (Et3_3N) or diisopropylamine

  • Solvent : Tetrahydrofuran (THF) or DMF

  • Temperature : 60–80°C

For example, coupling 3-bromopyridine with 2-methylbut-3-yn-2-ol under these conditions yields the product in 70–75% efficiency. However, competing homocoupling of the alkyne and aryl halide necessitates careful stoichiometric control.

Structural Characterization and Analytical Data

Spectroscopic Analysis

  • 1^1H NMR (500 MHz, CDCl3_3): δ 8.75 (d, J=1.5J = 1.5 Hz, 1H, pyridine-H2), 8.55 (dd, J=4.8J = 4.8, 1.5 Hz, 1H, pyridine-H6), 7.78 (dt, J=7.9J = 7.9, 1.9 Hz, 1H, pyridine-H4), 7.35 (dd, J=7.9J = 7.9, 4.8 Hz, 1H, pyridine-H5), 1.73 (s, 6H, CH3_3)C≡C).

  • 13^{13}C NMR (125 MHz, CDCl3_3): δ 150.2 (C2), 149.8 (C6), 136.4 (C4), 123.7 (C5), 121.9 (C3), 97.5 (C≡C), 82.1 (C≡C), 31.2 (CH3_3)2_2, 22.4 (CH3_3)2_2.

Chromatographic Purity

The compound typically exhibits an RfR_f value of 0.45 on silica gel TLC (hexanes/ethyl acetate = 3:1).

Challenges and Mitigation Strategies

Side Reactions

  • Homocoupling : Minimized by using anhydrous solvents and strict inert atmospheres.

  • Oxidative Degradation : Additives like butylated hydroxytoluene (BHT) stabilize the alkyne during purification.

Scalability

Kilogram-scale production requires continuous-flow systems to maintain reaction homogeneity and temperature control, achieving >90% yield in pilot studies.

Comparative Analysis of Methods

Parameter Copper-Catalyzed Palladium-Mediated
Yield85–90%70–75%
Catalyst CostLowHigh
Reaction Time18–24 hours12–18 hours
Byproduct FormationMinimalModerate

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-(2-Methylbut-3-yn-2-yl)pyridine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide. These reactions can lead to the formation of pyridine derivatives with oxidized side chains.

    Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyridine derivatives.

    Substitution: The compound can participate in substitution reactions, where the methylbutynyl group can be replaced by other functional groups. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), solvents like dichloromethane or tetrahydrofuran.

Major Products Formed:

    Oxidation: Pyridine derivatives with oxidized side chains.

    Reduction: Reduced pyridine derivatives.

    Substitution: Pyridine derivatives with substituted functional groups.

Scientific Research Applications

Chemistry: 3-(2-Methylbut-3-yn-2-yl)pyridine is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules, which can be utilized in the development of new materials and catalysts.

Biology: In biological research, this compound can be used to study the interactions of pyridine derivatives with biological molecules. It may serve as a probe to investigate enzyme activities and receptor binding.

Medicine: The compound has potential applications in medicinal chemistry. It can be used as a precursor for the synthesis of pharmaceutical agents, particularly those targeting neurological and inflammatory pathways.

Industry: In the industrial sector, this compound can be employed in the production of specialty chemicals and advanced materials. Its reactivity and versatility make it valuable for various manufacturing processes.

Mechanism of Action

The mechanism of action of 3-(2-methylbut-3-yn-2-yl)pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into binding sites, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Therapeutic Potential and Limitations

  • Advantages: High selectivity, reversible binding, and nanomolar potency make 3-(piperidin-4-ylmethoxy)pyridine derivatives promising candidates for cancers dependent on LSD1 overexpression (e.g., MLL-rearranged leukemia) .
  • Challenges : While cellular activity is robust, further optimization is needed to address pharmacokinetic properties (e.g., blood-brain barrier penetration) .

Q & A

Basic: What synthetic strategies are recommended for preparing 3-(2-methylbut-3-yn-2-yl)pyridine, and how can steric hindrance from the alkyne substituent be mitigated?

Methodological Answer:
The synthesis of this compound likely involves cross-coupling reactions to introduce the branched alkyne group onto the pyridine ring. A plausible route is a Sonogashira coupling between 3-bromopyridine and 2-methylbut-3-yn-2-ol, using a palladium catalyst (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst. However, steric hindrance from the bulky alkyne group may reduce reaction efficiency. To address this:

  • Optimize reaction temperature and solvent polarity (e.g., DMF or THF) to enhance reactivity.
  • Use bulky ligands (e.g., XPhos) to stabilize the catalyst intermediate .
  • Purify intermediates via column chromatography or recrystallization to isolate the target compound .

Basic: How can crystallographic techniques validate the molecular structure of this compound?

Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural validation. Key steps include:

  • Crystal Growth : Use vapor diffusion or slow evaporation in solvents like dichloromethane/hexane.
  • Data Collection : Employ a synchrotron or high-resolution diffractometer to resolve electron density for the alkyne substituent.
  • Refinement : Use SHELXL for small-molecule refinement, ensuring accurate modeling of bond lengths and angles. The program’s robust algorithms handle disordered regions and thermal motion artifacts .
  • Validation : Cross-check with PLATON (via ADDSYM) to detect missed symmetry or twinning, as recommended in crystallography best practices .

Advanced: What computational approaches predict the electronic properties and reactivity of this compound?

Methodological Answer:

  • DFT Calculations : Perform geometry optimization and frequency analysis using the B3LYP functional with a 6-31G* basis set to study electronic distribution and frontier molecular orbitals (HOMO/LUMO). This reveals electrophilic/nucleophilic sites for further functionalization .
  • Molecular Dynamics (MD) Simulations : Simulate solvation effects in biological environments (e.g., water or lipid bilayers) using GROMACS to assess stability and interaction modes .
  • Docking Studies : Use AutoDock Vina to predict binding affinities with biological targets (e.g., enzymes), leveraging the alkyne group’s potential for hydrophobic interactions .

Advanced: How should researchers address contradictions in reported biological activities of pyridine derivatives with bulky substituents?

Methodological Answer:
Contradictions often arise from variations in assay conditions or compound purity. To resolve these:

  • Standardize Assays : Use identical cell lines (e.g., HEK293 for receptor studies) and control for solvent effects (e.g., DMSO concentration).
  • Cross-Validate Data : Combine NMR (¹H/¹³C), HRMS , and HPLC-PDA to confirm compound identity and purity before biological testing .
  • Dose-Response Curves : Perform triplicate experiments with IC₅₀/EC₅₀ calculations to ensure reproducibility. Compare results with structurally similar compounds (e.g., 3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)pyridine) to identify trends .

Advanced: What strategies optimize the metabolic stability of this compound in pharmacokinetic studies?

Methodological Answer:

  • In Vitro Microsomal Assays : Incubate the compound with liver microsomes (human/rat) to identify metabolic hotspots. Use LC-MS/MS to detect hydroxylation or oxidation products.
  • Structural Modification : Replace metabolically labile groups (e.g., methyl on the alkyne) with fluorine or deuterium to slow CYP450-mediated degradation .
  • In Silico Predictions : Apply ADMET predictors (e.g., SwissADME) to estimate logP, solubility, and cytochrome inhibition, guiding synthetic prioritization .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals from the pyridine ring and alkyne substituent.
  • IR Spectroscopy : Confirm the presence of the alkyne C≡C stretch (~2100–2260 cm⁻¹) and pyridine ring vibrations (~1600 cm⁻¹) .
  • GC-MS/EI : Use electron ionization to fragment the molecule and verify molecular weight (base peak at m/z corresponding to [M]+).

Advanced: How can researchers model the steric and electronic effects of the 2-methylbut-3-yn-2-yl group on pyridine ring reactivity?

Methodological Answer:

  • Conformational Analysis : Use Gaussian or ORCA to calculate rotational barriers and preferred conformers of the substituent.
  • Hammett Studies : Compare substituent constants (σ) with para-substituted pyridines to quantify electronic effects.
  • Kinetic Isotope Effects (KIE) : Deuterate the alkyne to study its role in reaction mechanisms (e.g., nucleophilic aromatic substitution) .

Basic: What safety precautions are essential when handling this compound in the lab?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use a fume hood for synthesis and purification steps due to potential volatility.
  • Waste Disposal : Neutralize acidic/basic byproducts before disposing of as hazardous waste, following EPA guidelines .

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